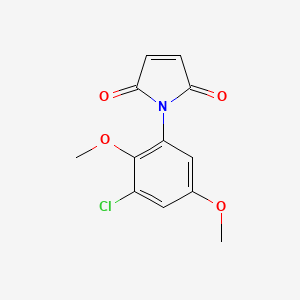![molecular formula C9H18O3 B2948976 3-[1-(2-Methylpropoxy)ethoxy]oxetane CAS No. 186509-54-6](/img/structure/B2948976.png)
3-[1-(2-Methylpropoxy)ethoxy]oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Methylpropoxy)ethoxy]oxetane is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . It is a colorless to yellow liquid at room temperature and is soluble in organic solvents such as ether and dimethyl sulfoxide . This compound is known for its unique structure, which includes an oxetane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 3-[1-(2-Methylpropoxy)ethoxy]oxetane typically involves organic synthesis techniques. One common method includes the reaction of 2-methylpropyl alcohol with ethylene oxide to form 2-methylpropoxyethanol. This intermediate is then reacted with oxetane under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-[1-(2-Methylpropoxy)ethoxy]oxetane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxetane ring is opened, and different nucleophiles are introduced.
Scientific Research Applications
3-[1-(2-Methylpropoxy)ethoxy]oxetane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its reactive oxetane ring.
Mechanism of Action
The mechanism of action of 3-[1-(2-Methylpropoxy)ethoxy]oxetane involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can then interact with different biological pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
3-[1-(2-Methylpropoxy)ethoxy]oxetane can be compared with other oxetane derivatives such as:
3-(1-Isobutoxyethoxy)oxetane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Methyl-3-ethoxyoxetane: Another oxetane derivative with different substituents, affecting its chemical properties and uses.
Properties
IUPAC Name |
3-[1-(2-methylpropoxy)ethoxy]oxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)4-11-8(3)12-9-5-10-6-9/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRFILKOEVZFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)OC1COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
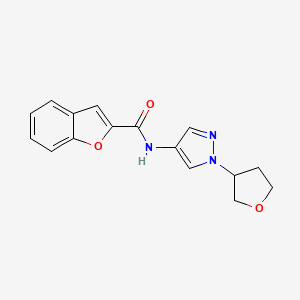
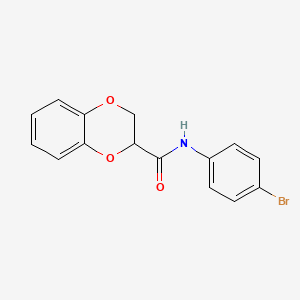
![1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanol](/img/structure/B2948895.png)
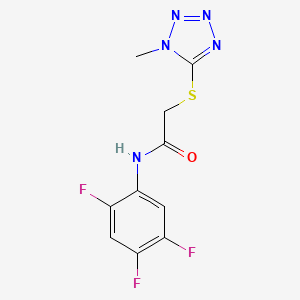

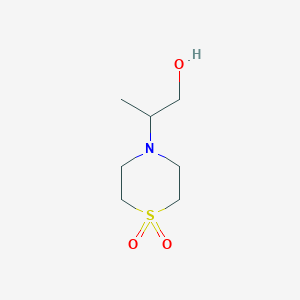
![3-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2948903.png)
![1-(2,5-dimethoxyphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2948905.png)
![5-[(2-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2948907.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2948910.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2948912.png)
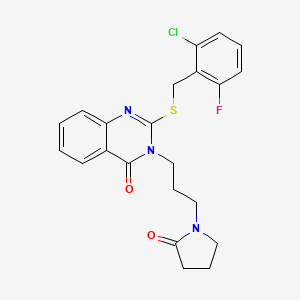
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2948915.png)
